

In-depth Technical Guide: 3,5-Bis(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)benzoyl chloride

Cat. No.: B1294584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride compound distinguished by the presence of two trifluoromethyl groups on the phenyl ring. This substitution pattern significantly influences its chemical properties and reactivity, making it a valuable reagent and building block in various chemical syntheses. Its primary applications lie in the fields of pharmaceutical and agrochemical development, where the introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance the biological activity, metabolic stability, and lipophilicity of target molecules. The molecular weight of **3,5-bis(trifluoromethyl)benzoyl chloride** is 276.56 g/mol.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₉ H ₃ ClF ₆ O
Molecular Weight	276.56 g/mol [1]
CAS Number	785-56-8
Appearance	Clear, colorless to very slightly yellow liquid
Boiling Point	194.3 °C at 760 mmHg
Density	1.526 g/cm ³
Refractive Index	n _{20/D} 1.435 (lit.)
Flash Point	72.2 °C

Synthesis and Experimental Protocols

The synthesis of **3,5-bis(trifluoromethyl)benzoyl chloride** can be achieved through several routes. A common and direct method involves the chlorination of 3,5-bis(trifluoromethyl)benzoic acid.

Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride from 3,5-Bis(trifluoromethyl)benzoic Acid

A prevalent laboratory-scale synthesis involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts, which simplifies purification.

Experimental Protocol:

- To a stirred solution of 3,5-bis(trifluoromethyl)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add oxalyl dichloride (1 equivalent) to the cooled solution.

- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- The progress of the reaction can be monitored by the cessation of gas evolution.
- Upon completion, the solvent and excess reagent are removed under reduced pressure to yield **3,5-bis(trifluoromethyl)benzoyl chloride**, which can be used directly or further purified by distillation. A yield of 100% has been reported for this reaction.^[2]

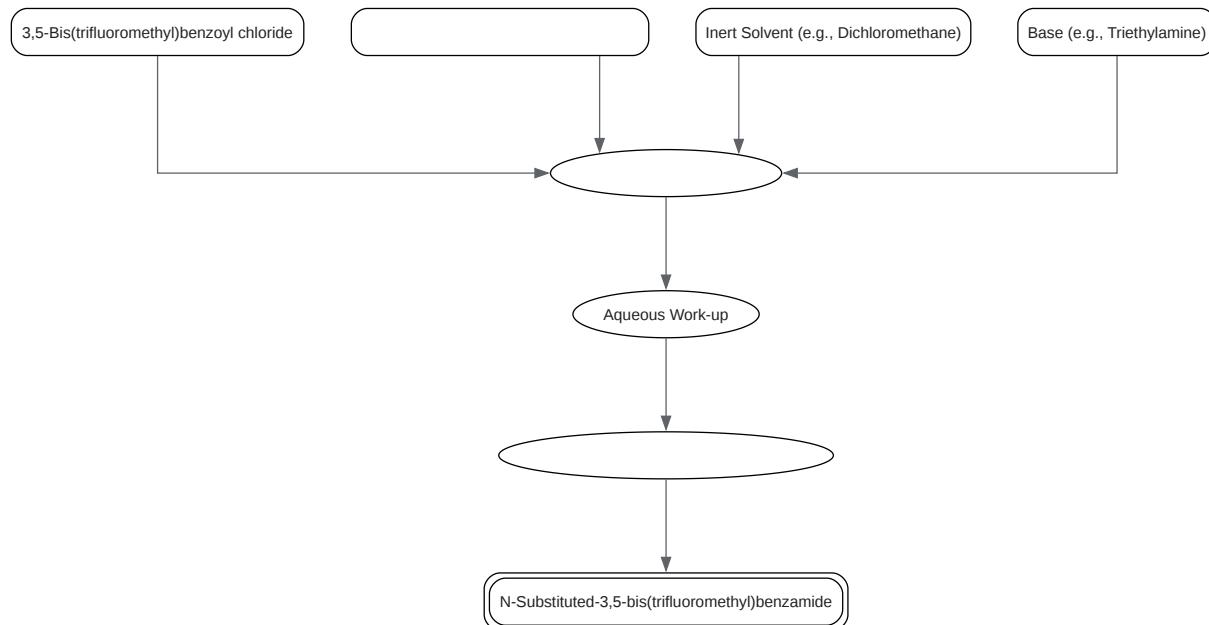
A multi-step process starting from 3,5-dimethylbenzoic acid has also been described, involving side-chain chlorination followed by fluorination and subsequent conversion to the benzoyl chloride.^[3]

Applications in Research and Development

The unique electronic properties conferred by the two trifluoromethyl groups make **3,5-bis(trifluoromethyl)benzoyl chloride** a versatile reagent in organic synthesis and drug discovery.

Derivatizing Agent for Analytical Chemistry

3,5-Bis(trifluoromethyl)benzoyl chloride is utilized as a derivatizing agent to improve the analytical detection of various compounds, particularly those containing primary and secondary amine functionalities. The resulting benzamides exhibit enhanced volatility and thermal stability, making them suitable for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. A notable application is in the quantitative analysis of the antihypertensive drug clonidine in biological samples. While a specific detailed protocol for clonidine derivatization with this exact reagent is not readily available in the provided search results, general methods for derivatization of amines for HPLC analysis are well-established.^[4] ^[5]^[6]^[7]^[8]


Intermediate in Pharmaceutical Synthesis

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a number of biologically active molecules. Consequently, **3,5-bis(trifluoromethyl)benzoyl chloride** serves as a crucial intermediate in the synthesis of various drug candidates.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: This compound is a precursor in the synthesis of NK1 receptor antagonists, which are investigated for their potential in treating chemotherapy-induced nausea and vomiting, as well as other neurological disorders. A key step in these syntheses is often the reaction of the benzoyl chloride with an appropriate amine to form a central amide linkage.[\[9\]](#)

Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: 3,5-Bis(trifluoromethyl)benzyl chloride, a related compound, is used to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in 94% yield through a nucleophilic substitution reaction with sodium azide.[\[10\]](#) This azide is a critical starting material for the synthesis of potent NK1 antagonists.[\[10\]](#)

Experimental Workflow: Synthesis of an Amide Derivative

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available [jinghuifluo.com]
- 3. CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5-di(triahalo) benzoylate A and 3,5-dimethyl benzoylate A - Google Patents
[patents.google.com]
- 4. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Clonidine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-depth Technical Guide: 3,5-Bis(trifluoromethyl)benzoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294584#3-5-bis-trifluoromethyl-benzoyl-chloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com